3,3-dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Description
Chemical Structure and Properties 3,3-Dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is a boronic ester-containing compound with the molecular formula C₁₈H₂₈BNO₃ and a molecular weight of 317.23 g/mol (CAS: 2246814-89-9) . Its structure features a butanamide backbone with a 3,3-dimethyl substitution and a phenyl ring bearing a tetramethyl-1,3,2-dioxaborolane group at the meta position. This boronic ester moiety is critical for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and prodrug strategies .
Its boronate group enhances solubility and reactivity in organic transformations, while the amide group provides structural versatility for derivatization .
Properties
IUPAC Name |
3,3-dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-16(2,3)12-15(21)20-14-10-8-9-13(11-14)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMWEGGUILWRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide (CAS Number: 2246814-89-9) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , which includes a dioxaborolane moiety known for its unique reactivity in biological systems. The presence of the dimethyl and butanamide groups suggests potential interactions with various biological targets.
Biological Activity
Research indicates that this compound may exhibit several biological activities, particularly in the context of cancer therapy and immunomodulation.
- Inhibition of Protein Interactions : Studies have shown that compounds with similar structures can inhibit protein-protein interactions (PPIs) critical in oncogenic pathways. For instance, inhibitors targeting the PD-1/PD-L1 axis have demonstrated significant effects in enhancing immune responses against tumors .
- Cellular Uptake and Metabolism : The dioxaborolane group may facilitate cellular uptake through boron-mediated transport mechanisms, enhancing bioavailability and efficacy in vivo .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- In Vitro Assays : A study using a homogenous time-resolved fluorescence (HTRF) binding assay reported that similar compounds could effectively inhibit PD-L1 interactions at concentrations as low as 100 nM, leading to enhanced T-cell activation .
- Animal Models : In murine models, compounds structurally related to 3,3-dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide were shown to significantly reduce tumor growth when administered in conjunction with immune checkpoint inhibitors .
Comparative Table of Biological Activity
Scientific Research Applications
Medicinal Chemistry
3,3-Dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is investigated for its potential use in drug development. The presence of the dioxaborolane group suggests it may act as a boron-containing compound, which can be crucial in the design of drugs targeting specific biological pathways.
Case Study: Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties by interacting with biological targets in cancer cells. Studies have shown that similar dioxaborolane derivatives can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions including:
- Cross-coupling reactions : Leveraging the boron atom for Suzuki coupling reactions to form carbon-carbon bonds.
- Functionalization of aromatic compounds : The dioxaborolane moiety can facilitate the introduction of functional groups into aromatic systems.
Table 1: Synthetic Applications
Materials Science
The incorporation of boron into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Compounds like 3,3-dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide can be used to modify polymer characteristics for specialized applications.
Case Study: Polymer Modification
Research has indicated that adding boron-containing compounds to polymers can improve flame retardancy and thermal stability, making them suitable for applications in aerospace and automotive industries.
Agrochemicals
The potential use of this compound in agrochemicals has also been explored. Boron compounds are known to play roles in plant growth and development; thus, derivatives like 3,3-dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide could be investigated for their efficacy as plant growth regulators or herbicides.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physical Properties of Comparable Boronic Ester-Amide Compounds
Key Structural and Functional Insights
Chain Length and Branching The target compound’s 3,3-dimethylbutanamide group increases steric bulk compared to the shorter propanamide chain in CAS 1315571-00-6 . The fluorophenyl group in CAS Y207-0024 introduces electronic effects (e.g., electron-withdrawing), altering reactivity in aromatic substitution reactions .
Boronate Position and Reactivity
- Meta vs. para substitution : The meta-boronate in the target compound may reduce steric hindrance during Suzuki-Miyaura coupling compared to para-substituted analogs like 380430-61-5, facilitating cross-coupling with aryl halides .
- Electron-donating groups : Methyl substituents (e.g., in CAS 2246563-75-5) on the phenyl ring can activate the boronate for nucleophilic reactions .
Solubility and Stability The target compound is soluble in DMSO and ethanol, whereas analogs with shorter chains (e.g., propanamide derivatives) may exhibit higher aqueous solubility . All boronic esters require storage at low temperatures (2–8°C or +4°C) to prevent hydrolysis .
Reactivity in Cross-Coupling
- The tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura reactions (). Reactivity depends on substituent positions: meta-boronates (target compound) often show higher coupling efficiency than ortho-substituted variants due to reduced steric effects .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to avoid over-acylation of the amine .
Advanced: How can competing side reactions during boronate ester formation be minimized?
Methodological Answer :
Competing hydrolysis or dimerization of the boronate ester moiety can occur. Mitigation strategies include:
- Dry Conditions : Use anhydrous solvents (e.g., THF, DCM) and inert atmosphere (N₂/Ar) to prevent boronate hydrolysis .
- Catalytic Systems : Employ Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance selectivity for the desired aryl-boronate bond .
- Temperature Control : Maintain reactions at 0–25°C to suppress thermal degradation .
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H]⁺ at m/z 344.2 .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
Advanced: How does steric hindrance from the 3,3-dimethylbutanamide group affect cross-coupling reactivity?
Methodological Answer :
The bulky 3,3-dimethyl group reduces electrophilicity at the amide carbonyl, slowing nucleophilic attacks. However, it enhances stability in Pd-catalyzed reactions:
Q. Methodological Answer :
- PPE : Flame-retardant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of boronate ester vapors .
- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent boronate hydrolysis .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. Methodological Answer :
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives with optimal binding .
- DFT Calculations : Predict electronic effects of substituents on boronate ester reactivity (e.g., Hammett σ values) .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
